3-(2-Hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
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Overview
Description
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate is a synthetic organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring substituted with hydroxyethyl and trimethyl groups, and a tosylate anion. Benzothiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate typically involves the reaction of 2,5,6-trimethylbenzothiazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiazolium ring can be reduced under specific conditions.
Substitution: The tosylate anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate.
Reduction: Formation of reduced benzothiazolium derivatives.
Substitution: Formation of substituted benzothiazolium salts.
Scientific Research Applications
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazolium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The hydroxyethyl group allows for hydrogen bonding interactions, while the benzothiazolium ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-trimethylbenzothiazole
- 3-(2-hydroxyethyl)-benzothiazolium chloride
- 2,5,6-trimethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate is unique due to the presence of both hydroxyethyl and tosylate groups, which confer specific chemical and physical properties. The hydroxyethyl group enhances its solubility in polar solvents, while the tosylate anion provides stability and facilitates various substitution reactions .
Properties
Molecular Formula |
C19H23NO4S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C12H16NOS.C7H8O3S/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,14H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OUWLGDGEIZIKKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C |
Origin of Product |
United States |
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